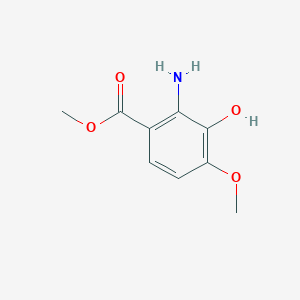

2-氨基-3-羟基-4-甲氧基苯甲酸甲酯

描述

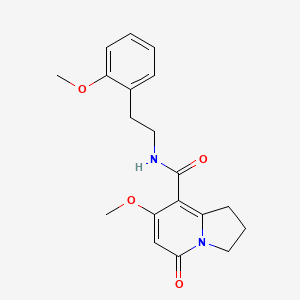

“Methyl 2-amino-3-hydroxy-4-methoxybenzoate” is a chemical compound with the molecular formula C9H11NO4 . It has an average mass of 197.188 Da and a monoisotopic mass of 197.068802 Da .

Molecular Structure Analysis

The molecular structure of “Methyl 2-amino-3-hydroxy-4-methoxybenzoate” consists of 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 4 oxygen atoms . More detailed structural information, such as 3D models, may be available in specialized chemical databases .Physical And Chemical Properties Analysis

“Methyl 2-amino-3-hydroxy-4-methoxybenzoate” has a density of 1.3±0.1 g/cm3, a boiling point of 357.3±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It also has an enthalpy of vaporization of 62.6±3.0 kJ/mol and a flash point of 169.9±27.9 °C . Its index of refraction is 1.583, and it has a molar refractivity of 50.8±0.3 cm3 . It has 5 H bond acceptors, 3 H bond donors, and 3 freely rotating bonds .科学研究应用

相关化合物的合成和生物学评估

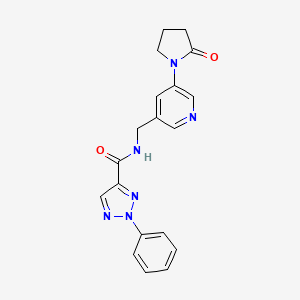

- 2-氨基-3-羟基-4-甲氧基苯甲酸甲酯及其衍生物用于合成具有潜在生物活性的各种化合物。例如,某些衍生物已被合成并评估为抗有丝分裂剂和微管蛋白抑制剂。这些化合物靶向秋水仙碱结合位点的微管蛋白并导致细胞凋亡,表明它们在癌症治疗研究中的潜力 (Romagnoli 等人,2008)。

在聚合物技术中的应用

- 苯甲酸及其衍生物,包括 2-氨基-3-羟基-4-甲氧基苯甲酸甲酯,已被研究作为聚苯胺的掺杂剂。这些掺杂剂显着改变了聚苯胺的性能,例如其导电性和热稳定性,这在先进的聚合物技术中至关重要 (Amarnath & Palaniappan, 2005)。

抗菌应用

- 2-氨基-3-羟基-4-甲氧基苯甲酸甲酯的衍生物已被研究其抗菌特性。例如,苯并噻唑衍生的席夫碱的锌配合物,包括 2-氨基-4-甲氧基衍生物,已证明对大肠杆菌、金黄色葡萄球菌和铜绿假单胞菌等病原菌株具有抗菌活性 (Chohan 等人,2003)。

癌症治疗的光动力疗法

- 衍生自 2-氨基-3-羟基-4-甲氧基苯甲酸甲酯的化合物在癌症治疗的光动力疗法中具有潜在应用。例如,对锌酞菁衍生物的研究表明,由于其良好的荧光特性和高单线态氧量子产率,它们作为光敏剂是有效的 (Pişkin 等人,2020)。

酶相互作用和生化研究

- 2-氨基-3-羟基-4-甲氧基苯甲酸甲酯及其衍生物与各种酶的相互作用一直是研究的主题。例如,对来自铜绿假单胞菌的 4-甲氧基苯甲酸 O-脱甲基酶系统进行的研究提供了对生化途径和生物修复和生化合成中潜在应用的见解 (Bernhardt 等人,1973)。

作用机制

Target of Action

Methyl 2-amino-3-hydroxy-4-methoxybenzoate is a synthetic compound that has been shown to be active against gram-negative bacteria and soil bacteria . It has also been shown to have activity against Staphylococcus aureus . The primary target of this compound is the enzyme enoyl reductase, which is involved in fatty acid synthesis and cell membrane integrity .

Mode of Action

The compound’s mode of action may be due to its ability to inhibit the enzyme enoyl reductase . This enzyme plays a crucial role in the fatty acid synthesis pathway, which is essential for the integrity of the bacterial cell membrane. By inhibiting this enzyme, the compound disrupts the synthesis of fatty acids, leading to impaired cell membrane function and ultimately bacterial cell death .

Biochemical Pathways

The primary biochemical pathway affected by Methyl 2-amino-3-hydroxy-4-methoxybenzoate is the fatty acid synthesis pathway . This pathway is crucial for the production of lipids that make up the bacterial cell membrane. Inhibition of enoyl reductase disrupts this pathway, leading to impaired cell membrane function and bacterial cell death .

Pharmacokinetics

These properties can impact the bioavailability of the drug, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .

Result of Action

The result of the action of Methyl 2-amino-3-hydroxy-4-methoxybenzoate is the inhibition of the enzyme enoyl reductase, leading to impaired fatty acid synthesis and cell membrane function . This results in the death of the bacterial cells, making the compound effective against certain types of bacteria .

Action Environment

The action of Methyl 2-amino-3-hydroxy-4-methoxybenzoate can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and stability, which in turn can impact its efficacy. Additionally, the presence of other compounds or drugs can potentially interact with Methyl 2-amino-3-hydroxy-4-methoxybenzoate, affecting its action .

生化分析

Biochemical Properties

It has been suggested that it may interact with various enzymes, proteins, and other biomolecules

Cellular Effects

It is hypothesized that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It is thought to exert its effects at the molecular level, potentially involving binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

The metabolic pathways involving Methyl 2-amino-3-hydroxy-4-methoxybenzoate are not well characterized. It is possible that it interacts with various enzymes or cofactors, and may influence metabolic flux or metabolite levels .

Transport and Distribution

It may interact with transporters or binding proteins, and could potentially influence its localization or accumulation .

Subcellular Localization

The subcellular localization of Methyl 2-amino-3-hydroxy-4-methoxybenzoate and its effects on activity or function are not well known. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications .

属性

IUPAC Name |

methyl 2-amino-3-hydroxy-4-methoxybenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO4/c1-13-6-4-3-5(9(12)14-2)7(10)8(6)11/h3-4,11H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBGAIEVOBDWSRU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=C(C=C1)C(=O)OC)N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid](/img/structure/B2995750.png)

![(2Z)-2-[(4-acetylphenyl)imino]-6-bromo-2H-chromene-3-carboxamide](/img/structure/B2995755.png)

![N-[2-(Azepan-1-yl)ethyl]-N-cyclobutylbut-2-ynamide](/img/structure/B2995759.png)

![5,7-Dihydrofuro[3,4-b]pyridine-3-carbaldehyde](/img/structure/B2995760.png)

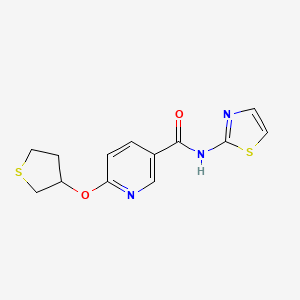

![2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2995762.png)

![N-Benzyl-N'-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]oxamide](/img/structure/B2995765.png)